3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that features a piperidine ring substituted with a pyridin-4-yloxy group and a tert-butyl ester group at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Pyridin-4-yloxy Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a pyridin-4-yloxy group. This can be achieved through nucleophilic substitution reactions using pyridin-4-ol and appropriate leaving groups.
Esterification: The carboxylic acid group on the piperidine ring is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The pyridin-4-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-4-yloxy group can participate in hydrogen bonding or π-π interactions, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(Pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the specific positioning of the pyridin-4-yloxy group, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-pyridin-4-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-4-5-13(11-17)19-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREYBAUQIHNEEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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